

Whitepaper: A Technical Guide to the Antimicrobial and Antifungal Potential of Piperidinone Derivatives

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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione
Cat. No.: B1418855

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds capable of circumventing existing resistance mechanisms. The piperidinone scaffold, with its unique structure, has emerged as a highly versatile and promising framework in the development of new anti-infective agents. Piperidinone derivatives have demonstrated antibacterial and antifungal efficacy against a wide range of clinically relevant pathogens, including multi-drug resistant strains like MRSA.^[1] Their mode of action is多样的, including direct microbial effects such as cell membrane disruption and DNA gyrase inhibition, as well as innovative anti-virulence strategies like the modulation of virulence factor expression. This whitepaper provides a comprehensive technical overview of the synthesis, antimicrobial spectrum, structure-activity relationships (SAR), and key preclinical evaluation methods. It also highlights the importance of experimental design, offering field-proven insights to empower researchers in the rational design and development of the next generation of pharmaceuticals.

The Piperidinone Scaffold: A Foundation for Bioactivity

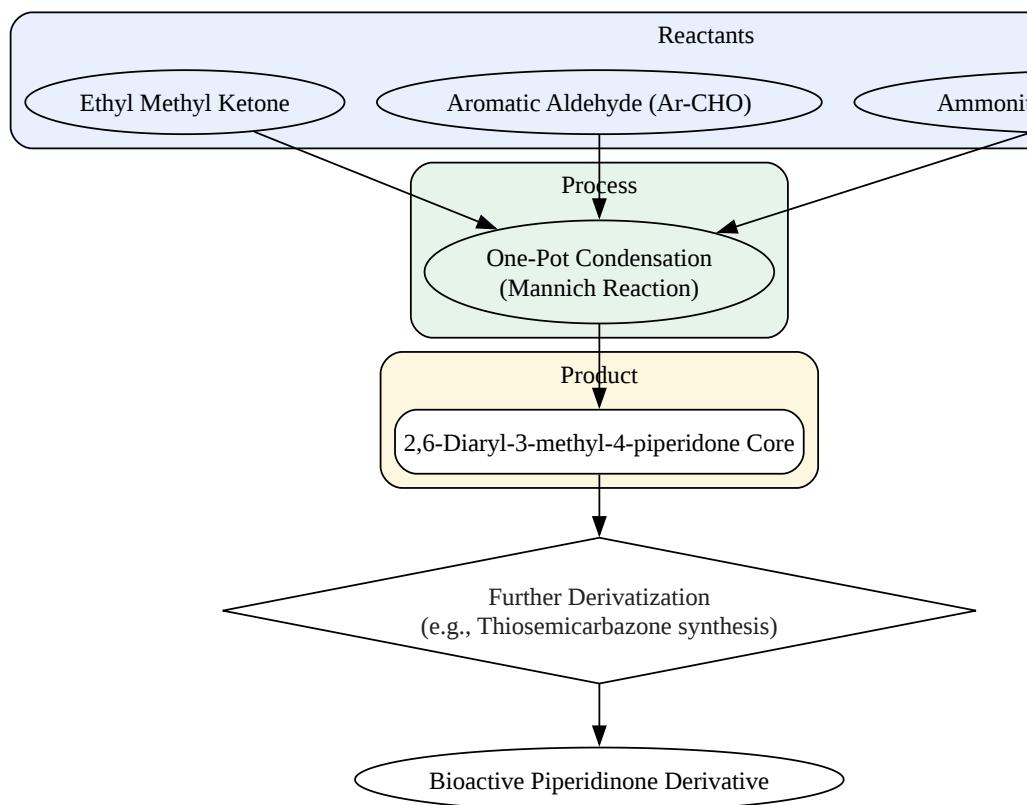
The piperidine ring is a foundational structural feature in numerous alkaloids and pharmaceutical agents.^[4] Its six-membered nitrogen-containing heterocyclic nature allows for diverse substitution patterns, making it a versatile platform for targeting various biological targets. The introduction of a carbonyl group, creating the piperidin-4-one scaffold, enhances chemical reactivity and serves as a versatile building block for pharmaceutical and materials chemistry and drug discovery.^[5] As conventional antibiotics face growing obsolescence due to resistance, the exploration of scaffolds like piperidinone is crucial for the development of new therapeutic agents.

Synthetic Strategies for Bioactive Piperidinone Derivatives

The accessibility and modularity of piperidinone synthesis are key to its prominence in medicinal chemistry. The Mannich reaction, a multi-component reaction, is a common method for constructing the core 2,6-diaryl-4-piperidone structure.^[1] Other synthetic routes include the use of ring-opening polymerization of cyclic anhydrides or the use of biocatalytic methods.

Core Synthesis Workflow: The Mannich Reaction

The synthesis involves a one-pot condensation of an ethyl methyl ketone, an aromatic aldehyde, and a primary amine source like ammonium acetate in the presence of a base and a catalyst. The reaction conditions are typically mild, allowing for the synthesis of complex derivatives from simple initial building blocks.

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Caption: Multi-component Mannich reaction workflow for piperidinone synthesis.

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol describes a standard Mannich condensation for creating the piperidinone core structure.

Rationale: The use of ethanol as a solvent facilitates the dissolution of reactants, while the reflux condition provides the necessary activation energy for the intermediate iminium species.

Materials:

- Ethyl methyl ketone
- Substituted aromatic aldehyde(s)
- Ammonium acetate
- Ethanol (95%)
- Glacial acetic acid (optional, catalytic amount)
- Round-bottom flask, reflux condenser, heating mantle

Procedure:

- **Reactant Charging:** In a round-bottom flask, dissolve equimolar amounts of ethyl methyl ketone, the desired aromatic aldehyde, and ammonium ac-
- **Catalysis:** Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

- Reflux: Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced by adding water.
- Purification: Collect the crude product by vacuum filtration, wash with cold ethanol or water, and dry. Recrystallize from a suitable solvent (e.g., ethanol).
- Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FTIR, ¹H-NMR, and Mass Spectrometry.[1]

Antimicrobial Spectrum and Potency

Piperidinone derivatives have demonstrated a broad and potent spectrum of activity against bacteria and fungi, including strains resistant to conventional antibiotics.

Antibacterial Activity

These compounds are notably effective against Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA).[7] The incorporation of piperidinone moieties has been shown to significantly boost anti-MRSA activity and even exhibit synergistic effects with antibiotics like oxacillin.[7] Activity against Gram-negative bacteria has also been reported, although often requiring specific structural modifications to overcome the outer membrane barrier.[1][8]

Antifungal Activity

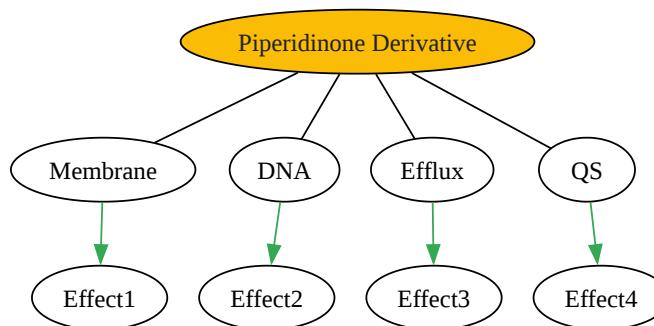
The antifungal potential is equally significant. Dispiropyrrolidine-tethered piperidone hybrids are potent against *Candida albicans* and *Cryptococcus neoformans*, inhibiting hyphae and biofilm development.[9][10] Studies have shown that certain piperidinone derivatives exhibit fungicidal activity against both drug-susceptible and drug-resistant strains. The addition of a thiosemicarbazone moiety to the piperidin-4-one core has been specifically noted to enhance antifungal efficacy.[1]

Table 1: Comparative Antimicrobial Activity (MICs) of Representative Piperidinone Derivatives

Compound Class	Target Organism	Representative MIC (µg/mL)
Guanidine-functionalized Piperidone	<i>S. aureus</i> (MRSA, CA-MRSA)	1.17 - 4.68
2,6-Diaryl-4-piperidone	<i>S. aureus</i> (ATCC 6538)	125 - 250
2,6-Diaryl-4-piperidone	<i>E. coli</i> (ATCC 8739)	250 - 500
Dispiropyrrolidine-piperidone Hybrid	<i>Candida albicans</i>	1.95 - 3.9
Pyridinone Derivative (PYR)	<i>Candida albicans</i> (Fluconazole-resistant)	12.5
Thiosemicarbazone Derivative	<i>Candida albicans</i> (ATCC 10231)	62.5 - 125

Multifaceted Mechanisms of Action

The effectiveness of piperidinone derivatives stems from their ability to target multiple, essential cellular processes in microbes, a trait that can reduce the likelihood of resistance development.



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Caption: Proposed antimicrobial mechanisms of piperidinone derivatives.

- Cell Membrane Disruption: Many piperidinone derivatives possess lipophilic characteristics that enable them to intercalate into the lipid bilayer of membranes, increasing permeability, leakage of vital intracellular contents, and ultimately, cell death.[2]
- DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme required for DNA replication and repair. Certain piperidine-based compounds, topoisomerase inhibitors (NBTIs) that poison the DNA gyrase enzyme, preventing bacterial proliferation.[2][13]
- Efflux Pump Inhibition: A common bacterial resistance strategy involves actively pumping antibiotics out of the cell. Some piperidine compounds, in blocking these pumps, they increase the intracellular concentration of co-administered antibiotics, restoring their efficacy and creating a powerful synergistic effect.
- Quorum Sensing (QS) Inhibition: A more sophisticated mechanism involves disrupting bacterial communication. QS is a cell-density-dependent signal. Piperazinedione (a related scaffold) and other compounds have been shown to competitively bind to QS receptor proteins, effectively silencing the bacterial communication system and reducing the pressure for resistance.[3][15]

Structure-Activity Relationship (SAR) Insights

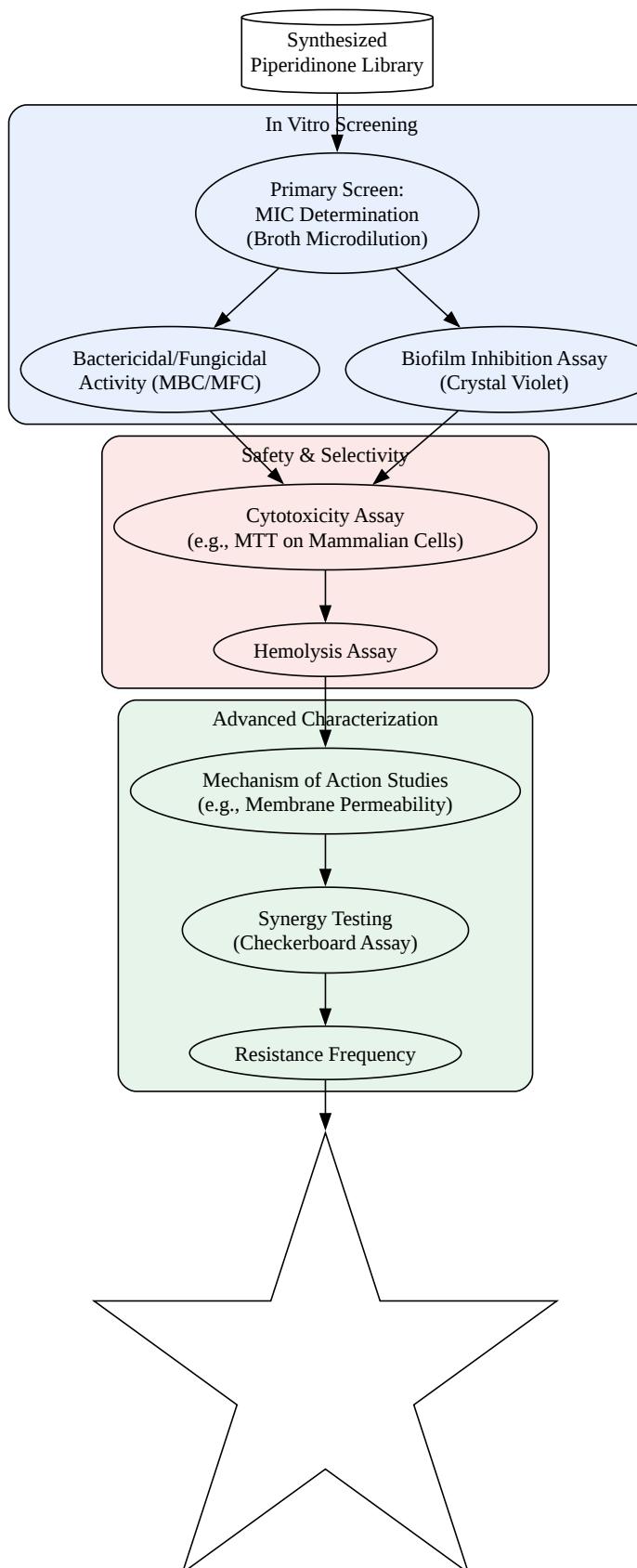
The rational design of potent piperidinone antimicrobials hinges on a clear understanding of their SAR.

- Substituents on Aryl Rings (C2, C6): The nature and position of substituents on the aryl rings at the C2 and C6 positions significantly influence activity. Substituents like methoxy or halogens (e.g., methoxy) can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate cell membranes and interact with targets.
- N1-Position Modification: The nitrogen atom of the piperidine ring is a critical site for modification. N-acyl and N-sulfonyl derivatives have been shown to improve pharmacokinetic properties and target engagement.[6][16]
- C4-Position Derivatization: The carbonyl group at C4 is a key functional handle. Its conversion to thiosemicarbazones, for example, has been shown to create a pharmacophore capable of chelating metal ions essential for fungal enzymes.[1][17]
- α,β -Unsaturated Moiety: The presence of an α,β -unsaturated ketone system (a Michael acceptor) is a recurring feature in highly active compounds. This moiety can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.

A Methodological Guide for Preclinical Evaluation

A robust and systematic evaluation cascade is crucial for advancing lead compounds from discovery to potential clinical candidates.

Preclinical Evaluation Workflow

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Caption: A comprehensive preclinical evaluation cascade for antimicrobial agents.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.

Rationale: This is the gold-standard quantitative method for assessing antimicrobial potency. It provides a numerical MIC value that is essential for S/

Materials:

- 96-well microtiter plates
- Synthesized piperidinone compounds, dissolved in DMSO
- Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
- Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
- Multichannel pipette, plate reader (optional)

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound across the wells to 0.5 µg/mL.
- Inoculum Preparation: Dilute a microbial culture suspension (adjusted to a 0.5 McFarland standard) in broth to achieve a final concentration of approximately 10⁶ CFU/mL.
- Inoculation: Add the prepared inoculum to each well containing the diluted compound.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum). A solvent control (broth with DMSO only) is included to ensure the solvent has no antimicrobial effect.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
- Data Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed using a plate reader or by visual inspection.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol evaluates the effect of the compound on the viability of mammalian cells to determine its therapeutic index.

Rationale: A promising antimicrobial agent must be selective, killing microbes at concentrations that are non-toxic to host cells. The MTT assay measures cell viability.

Materials:

- Mammalian cell line (e.g., HEK293, HepG2)
- 96-well cell culture plates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

- Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the piperidinone compound. Incubate for 24 hours.
- MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours.

- Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
- Quantification: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The CC_{50} (50% cytotoxic concentration) can then be determined.

Challenges and Future Directions

While the piperidinone scaffold holds immense promise, several challenges must be addressed for clinical translation. Issues such as poor aqueous solubility and metabolic stability are significant hurdles.^{[19][20]} The future of piperidinone drug discovery will be heavily influenced by:

- Computational Chemistry: The use of molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction can help predict pharmacokinetic properties, but requires significant time and resources.^{[8][21]}
- Hybrid Molecules and Combination Therapy: Creating hybrid molecules that combine the piperidinone core with other known pharmacophores or unique targets (e.g., efflux pump inhibitors) are promising strategies to enhance efficacy and combat resistance.^{[7][22]}
- Targeting Anti-Virulence: Shifting the focus from broad-spectrum killing to inhibiting specific virulence pathways, such as quorum sensing or biofilm formation, can reduce the selective pressure for resistance.^[23]

Conclusion

Piperidinone derivatives represent a robust and synthetically tractable scaffold for the development of novel antimicrobial and antifungal agents. Their unique properties, combined with the ability to target specific virulence pathways, make them a promising class of compounds. Through continued research, optimization of synthesis, and evaluation of pharmacological properties, the full therapeutic potential of this versatile chemical class can be realized, paving the way for a new generation of effective treatments.

References

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. *Biomedical Pharmacology*, 1(1), 1-6.
- Al-Ghorbani, M., et al. (2020). Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against *Candida* and *Cryptococcus*. Available at: <https://pubmed.ncbi.nlm.nih.gov/32387820/>
- Wagh, S. B., et al. (2018). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. *Der Pharma Chemica*, 10(4). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6107000/>
- Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. *Journal of the Chemical Society of Pakistan*, 40(2), 3049-3054.
- Al-Shabib, N. A., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against *Candida* and *Cryptococcus*. *Antimicrob Agents Chemother*, 66(12), 3049/27/2/411.
- Korošec, B., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. *Molecules*, 23(11). Available at: https://www.researchgate.net/publication/328659124_Antifungal_Activity_of_Morpholine_and_Piperidine_Based_Surfactants
- Al-Ghorbani, M., et al. (2020). Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against *Candida* and *Cryptococcus*. Available at: https://www.researchgate.net/publication/340864317_Dispiropyrrolidine_tethered_piperidone_heterocyclic_hybrids_with_broad-spectrum_antifungal_activity_against_Candida_albicans_and_Cryptococcus_neoformans
- Saeed, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules*, 27(19). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9780323/>
- Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. *Journal of Chemistry*, 2023, 1-10. Available at: <https://jjc.yu.edu.jo/index.php/jjc/article/view/530>
- Ortiz-Gutiérrez, E., et al. (2022). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRS. *Journal of the American Chemical Society*, 144(44), 15250-15257. Available at: <https://pubs.acs.org/doi/10.1021/acsomega.2c03565>
- Danelutte, A. P., et al. (2005). Antifungal Compounds from Piper Species. *Planta Medica*, 71(5). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1590713/>
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinpentanoic Acid Derivatives. Available at: <https://www.benchchem.com/uploads/product/pdf/B1554770-SAR-guide-1-piperidinpentanoic-acid.pdf>
- Hester, J. B., et al. (2001). Novel piperidinyloxy oxazolidinone antimicrobial agents. *Bioorganic & Medicinal Chemistry Letters*, 11(14). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1590713/>
- Aly, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. *Frontiers in Chemistry*, 10. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9780323/>
- Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. *Der Pharma Chemica*, 4(1), 1-6.
- Bissessur, J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. *African Journal of Pharmacy and Pharmacology*, 9(31). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4580000/>
- Girennavar, B., et al. (2012). 2,5-Piperazinedione Inhibits Quorum Sensing-Dependent Factor Production in *Pseudomonas Aeruginosa* PAO1. *Journal of the American Chemical Society*, 134(44), 18250-18257. Available at: <https://pubmed.ncbi.nlm.nih.gov/22362486/>
- Yasin, M., et al. (2024). Antimicrobial Profiling of *Piper betle* L. and *Piper nigrum* L. Against Methicillin-Resistant *Staphylococcus aureus* (MRSA): Inhibition of Virulence Factor Production. *Molecules*, 29(10). Available at: <https://www.mdpi.com/1420-3049/29/10/2261>

- de Groot, M. J., et al. (1996). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxicity. <https://pubmed.ncbi.nlm.nih.gov/21781666/>
- Kumar, A., et al. (2006). Piperine, a Phytochemical Potentiator of Ciprofloxacin against *Staphylococcus aureus*. *Antimicrobial Agents and Chemotherapy*. <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1366922/>
- Agrawal, K. S., et al. (2024). Structure activity relationship study. ResearchGate. Available at: <https://www.researchgate.net>
- Manjula, V., et al. (2022). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivative. Available at: https://www.researchgate.net/publication/365123955_Synthesis_spectroscopic_and_crystallographic_characterization_and_computational_analysis_of_novel_piperidone_derivative
- Yasir, M., et al. (2024). Antibacterial activity of *Piper* extracts against MRSA based on inhibition zone diameter (mm) for different plant parts and solvents. https://www.researchgate.net/figure/Antibacterial-activity-of-Piper-extracts-against-MRSA-based-on-inhibition-zone-diameter_fig1_380591007
- Bissessur, J., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: <https://www.researchgate.net/publication/30492723/8230>
- Asif, M. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. *Asian Pacific Journal of Health Sciences*, 9(2). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>
- Yasir, M., et al. (2024). Antibacterial activity of *Piper* extracts against MRSA based on inhibition zone diameter (mm) for different plant parts and solvents. https://www.researchgate.net/figure/Antibacterial-activity-of-Piper-extracts-against-MRSA-based-on-inhibition-zone-diameter_tbl2_380591007
- Al-Ostath, R. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone C. [3049/27/23/8230](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/)
- Dimmock, J. R., et al. (2010). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. *ResearchGate*. Available at: https://www.researchgate.net/publication/45122930_Cytotoxic_35-bisbenzylidene-piperidin-4-ones_and_N-acyl_analogs_displaying_selective_toxicity
- Sharma, P., & Kumar, A. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: https://www.researchgate.net/publication/372996163_Recent_Advances_in_the_Synthesis_of_Piperidones_and_Piperidines
- Kohl, F., et al. (2022). Structure–Activity Relationship of *Anti-Mycobacterium abscessus* Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. *ResearchGate*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8859737/>
- Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. *ACS Medicinal Chemistry Letters*. Available at: <https://pubs.acs.org/doi/10.1021/cv50013a002>
- SAR relationship of highly active compounds. (2023). ResearchGate. Available at: <https://www.researchgate.net/figure/SAR-relationship-of-highly-active-compounds>
- Aly, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. *Frontiers in Chemistry*, 10. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>
- Augustine, N., et al. (2015). Quorum Sensing Inhibitory Activities of Oridonin in *Pseudomonas aeruginosa*. ResearchGate. Available at: https://www.researchgate.net/publication/281279932_Quorum_Sensing_Inhibitory_Activities_of_Oridonin_in_Pseudomonas_aeruginosa
- Kumar, S., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrzones and Isatin Hybrids as Quorum Sensing Inhibitors. *Frontiers in Chemistry*, 11. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>
- Zhao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of *Pseudomonas aeruginosa* PAO1. *Molecules*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>
- El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological evaluation. *Journal of Chemical Research*. Available at: <https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05435a>
- Wang, Y., et al. (2021). Cladodionen Is a Potential Quorum Sensing Inhibitor Against *Pseudomonas aeruginosa*. *Marine Drugs*, 19(11). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>
- Hazan, G., et al. (2021). Quorum Sensing and NF-κB Inhibition of Synthetic Coumoperine Derivatives from *Piper nigrum*. *Molecules*, 26(8). Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>

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Sources

1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
2. pdf.benchchem.com [pdf.benchchem.com]
3. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in *Pseudomonas aeruginosa* PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
4. derpharmacelica.com [derpharmacelica.com]
5. researchgate.net [researchgate.net]
6. researchgate.net [researchgate.net]
7. pubs.acs.org [pubs.acs.org]
8. researchgate.net [researchgate.net]
9. Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against *Candida albicans* and *Cryptococcus neoformans*. ResearchGate. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500000/>
10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PV
- 14. Piperine, a Phytochemical Potentiator of Ciprofloxacin against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu]
- 18. Antifungal Compounds from *Piper* Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
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